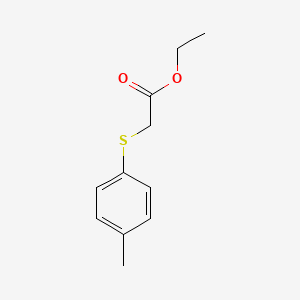

Ethyl 2-(p-tolylthio)acetate

Vue d'ensemble

Description

Synthesis Analysis

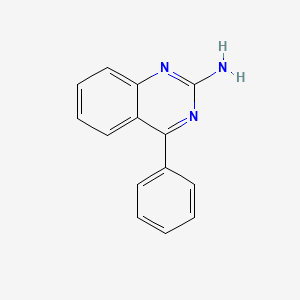

The synthesis of Ethyl 2-(p-tolylthio)acetate involves the reaction of 2-bromoacetate with p-tolylthiol. In the context of ester synthesis, a similar compound, ethyl acetoacetate, is synthesized using a bulky base like LDA or the anionic version of the alkoxy group .Molecular Structure Analysis

The molecular structure of Ethyl 2-(p-tolylthio)acetate consists of an ethyl group (C2H5), a p-tolylthio group (C7H7S), and an acetate group (C2H3O2) .Physical And Chemical Properties Analysis

Ethyl 2-(p-tolylthio)acetate is a colorless to yellow liquid that has a characteristic odor. Esters, in general, are polar but do not engage in hydrogen bonding with each other, resulting in considerably lower boiling points than their isomeric carboxylic acids counterparts .Applications De Recherche Scientifique

Fragrance Material Review

A study conducted by McGinty, Letizia, and Api (2012) presents a toxicologic and dermatologic review of 2-(p-tolyloxy)ethyl acetate, a compound structurally related to Ethyl 2-(p-tolylthio)acetate, focusing on its use as a fragrance ingredient. This research is part of a comprehensive safety assessment of aryl alkyl alcohol simple acid esters (AAASAE), which are used widely in fragrance compositions. The review includes detailed summaries of available toxicology and dermatology papers related to this fragrance ingredient, emphasizing its physical properties and safety for use in fragrances (McGinty, Letizia, & Api, 2012).

Organic Synthesis and Chemical Processes

Zhou, Zhou, and Jing (2017) investigated the mechanisms for the Csp(3)-H functionalization of ethyl 2-(methyl(p-tolyl)amino)acetate, a compound with similarities to Ethyl 2-(p-tolylthio)acetate, using density functional theory (DFT). Their study provides valuable insights into the chemical interactions and potential applications of such compounds in organic synthesis, demonstrating the pathways through which these reactions can generate intermediate radicals and the subsequent addition reactions (Zhou, Zhou, & Jing, 2017).

Yan et al. (2012) describe an efficient method for synthesizing per-O-acetylated p-tolylthio glycosides from various unprotected sugars, showcasing the practical applications of related thiol compounds in the preparation of thioglycosides. This solvent-free protocol highlights the versatility of such compounds in carbohydrate chemistry and their potential for producing glycoside derivatives with high yields (Yan et al., 2012).

Material Science and Engineering

Kellenberger et al. (2008) explored the electrochemical properties of poly[2-(3-thienyl)ethyl acetate] and its hydrolyzed derivatives, studying the impact of terminal functionalities in side groups on these properties. Their research into the p-doping process of these polymers contributes to the understanding of material behaviors and the development of new materials with specific electronic and structural characteristics (Kellenberger et al., 2008).

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 2-(4-methylphenyl)sulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2S/c1-3-13-11(12)8-14-10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJBCLDCLOCANCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20297278 | |

| Record name | ethyl 2-[(4-methylphenyl)sulfanyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20297278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(p-tolylthio)acetate | |

CAS RN |

14738-27-3 | |

| Record name | Acetic acid, 2-[(4-methylphenyl)thio]-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14738-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 115071 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014738273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14738-27-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115071 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-[(4-methylphenyl)sulfanyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20297278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(4-Chlorophenyl)ethylidene]malononitrile](/img/structure/B1296182.png)

![2-[(3-Nitro-2-pyridyl)thio]acetic acid](/img/structure/B1296191.png)